molecular formula C13H16ClNO4S B2801466 Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate CAS No. 1780518-29-7

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate

Cat. No.: B2801466
CAS No.: 1780518-29-7
M. Wt: 317.78
InChI Key: LKHOHKKZOMNHEX-UHFFFAOYSA-N
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Description

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate (CAS: 1780518-29-7) is a specialized organic compound featuring a cyclopropane ring, a chlorosulfonylmethyl group, and a benzyl carbamate moiety. Its molecular formula is C₁₃H₁₄ClNO₄S, with a molecular weight of 317.79 g/mol and an MDL number MFCD28538806 . The chlorosulfonyl group (-SO₂Cl) confers electrophilic reactivity, making it valuable in synthesizing sulfonamides or sulfonic esters.

Properties

IUPAC Name

benzyl N-[[1-(chlorosulfonylmethyl)cyclopropyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c14-20(17,18)10-13(6-7-13)9-15-12(16)19-8-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHOHKKZOMNHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate, also known by its CAS number 1780518-29-7, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C13H16ClNO4S
  • Molecular Weight : 317.79 g/mol
  • CAS Number : 1780518-29-7
  • InChIKey : LKHOHKKZOMNHEX-UHFFFAOYSA-N

Structural Characteristics

The compound features a benzyl group attached to a carbamate moiety, with a chlorosulfonyl group linked to a cyclopropyl ring. This unique structure suggests potential reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its role as a potential inhibitor of specific enzymes or receptors. The chlorosulfonyl group is known to enhance electrophilicity, which may facilitate interactions with nucleophilic sites in biological molecules.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. For instance, chlorosulfonamide derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit folate synthesis pathways. While specific data on this compound's antimicrobial efficacy is limited, it may share similar properties.

Cytotoxicity Studies

In vitro cytotoxicity assays are crucial for assessing the safety profile of this compound. Early findings suggest that it may induce apoptosis in cancer cell lines, potentially positioning it as a candidate for further anticancer research.

Safety and Toxicological Data

The compound is classified as hazardous, with risk phrases indicating severe skin burns and eye damage upon contact. Safety data sheets emphasize the need for proper handling and personal protective equipment during research and application.

Property Value
Skin CorrosionCauses severe burns
Eye DamageCauses serious damage
LD50 (rat)Not yet determined

Study 1: Antimicrobial Evaluation

A study conducted on structurally related compounds demonstrated that derivatives containing chlorosulfonyl groups exhibited significant antibacterial activity against Gram-positive bacteria. Although direct studies on this compound are scarce, these findings suggest a potential for similar efficacy.

Study 2: Cytotoxicity in Cancer Cells

Research evaluating the cytotoxic effects of sulfonamide derivatives indicated that compounds with similar functionalities could induce cell cycle arrest and apoptosis in various cancer cell lines. This positions this compound as a candidate for further investigation in anticancer drug development.

Study 3: Mechanistic Insights

Mechanistic studies using molecular docking simulations have suggested that the compound may interact with key proteins involved in metabolic pathways. These insights provide a foundation for understanding how this compound could exert its biological effects.

Comparison with Similar Compounds

Structural Analogues with Varying Cycloalkane Rings

Compounds with structurally similar backbones but differing in cycloalkane ring size include:

Compound Name CAS Number Molecular Weight Key Structural Difference Reactivity Notes
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate 1780518-29-7 317.79 Cyclopropane ring High reactivity due to ring strain
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate 1785038-25-6 ~331.82* Cyclobutane ring Moderate reactivity; reduced steric strain
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate 1784289-25-3 345.84 Cyclopentane ring Lower reactivity; greater conformational flexibility
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate 1781036-32-5 ~359.87* Cyclohexane ring Least reactive; bulky substituent

*Calculated based on molecular formula.

Key Findings :

  • Reactivity : The cyclopropane derivative exhibits the highest electrophilic reactivity due to ring strain, facilitating nucleophilic substitutions (e.g., with amines to form sulfonamides) .
  • Synthetic Utility : Larger rings (e.g., cyclohexane) are less strained but may hinder reactions requiring precise spatial alignment .
Functional Group Variants
2.2.1 Hydroxymethyl vs. Chlorosulfonyl Substituents
  • Benzyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate (CID 49739085): Replaces -SO₂Cl with -CH₂OH. Molecular Weight: 235.28 g/mol (C₁₃H₁₇NO₃) . Properties: Increased polarity and water solubility due to the hydroxyl group; reduced electrophilicity. Applications: Likely used as a precursor for oxidation or esterification reactions .
2.2.2 Cyano-Substituted Analogues
  • Benzyl (1-cyanocyclohexyl)carbamate (CAS 1352999-51-9): Features a cyano (-CN) group instead of -SO₂Cl. Similarity Score: 0.93 (vs. target compound) . Reactivity: The nitrile group enables transformations like hydrolysis to carboxylic acids or reduction to amines, diverging from sulfonyl chloride pathways .
Physicochemical and Commercial Comparison
Property/Parameter Target Compound Cyclopentyl Analogue Hydroxymethyl Variant
Molecular Weight (g/mol) 317.79 345.84 235.28
Electrophilicity High (SO₂Cl) Moderate (SO₂Cl) Low (-CH₂OH)
Solubility Low (non-polar media) Low Moderate (polar solvents)
Commercial Availability Out of stock Out of stock Available (multiple suppliers)

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